Allosteric vs. Orthosteric Aurora-A Kinase Binding Mode: A Mechanism-Based Differentiator
(6-Phenoxypyridin-3-yl)methanol (ligand code A7Q) has been co-crystallized with Aurora-A kinase, revealing that it binds to an allosteric site distinct from the ATP-binding pocket [1]. In contrast, many Aurora kinase inhibitors in development, such as MLN 8237 and MK-5108, are ATP-competitive orthosteric inhibitors [2]. Allosteric inhibitors offer potential advantages including extreme selectivity and avoidance of competition with high intracellular ATP concentrations, which can limit the efficacy of ATP-competitive agents [2].
| Evidence Dimension | Binding Mode |
|---|---|
| Target Compound Data | Allosteric binding to Aurora-A kinase (PDB: 5OS6) |
| Comparator Or Baseline | ATP-competitive orthosteric inhibitors (e.g., MLN 8237, MK-5108) |
| Quantified Difference | Qualitative difference in binding site and mechanism; not a quantitative potency comparison |
| Conditions | X-ray crystallography at 2.20 Å resolution |
Why This Matters
The allosteric binding mode provides a structurally validated mechanism of action that is distinct from the majority of Aurora kinase inhibitors, making this fragment a unique tool for probing non-ATP competitive mechanisms.
- [1] McIntyre, P. J., Collins, P. M., Vrzal, L., Birchall, K., Arnold, L. H., Mpamhanga, C., ... & Bayliss, R. (2017). Characterization of Three Druggable Hot-Spots in the Aurora-A/TPX2 Interaction Using Biochemical, Biophysical, and Fragment-Based Approaches. ACS Chemical Biology, 12(11), 2906-2914. PDB ID: 5OS6. View Source
- [2] Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A. (2024). ScienceDirect. Discusses the distinction between ATP-competitive and allosteric Aurora A inhibitors. View Source
